molecular formula C4H5N3O4 B11516686 Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide

Cat. No.: B11516686
M. Wt: 159.10 g/mol
InChI Key: SKLBBAUSMSSXRY-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is a heterocyclic compound with the molecular formula C4H5N3O3. It is known for its unique structure, which includes an oxadiazole ring, making it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide typically involves the reaction of 3-amino-4-carboxyfurazan with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxadiazole ring and the amino group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles and their derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amino group play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is key to its activity .

Comparison with Similar Compounds

Comparison: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is unique due to its specific substitution pattern and the presence of the 2-oxide group.

Properties

Molecular Formula

C4H5N3O4

Molecular Weight

159.10 g/mol

IUPAC Name

methyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate

InChI

InChI=1S/C4H5N3O4/c1-10-4(8)2-3(5)6-11-7(2)9/h1H3,(H2,5,6)

InChI Key

SKLBBAUSMSSXRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=[N+](ON=C1N)[O-]

Origin of Product

United States

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